4-amino-N-(3-chloro-4-fluorophenyl)-2-methoxybenzene-1-sulfonamide
Overview
Description
This compound is an organic, crystalline compound with the chemical formula C9H7ClFN5O2 . It is also known as IDO Inhibitor . It has a molecular weight of 271.64 .
Molecular Structure Analysis
The molecular structure of this compound consists of a 1,2,5-oxadiazole ring attached to an amide group and a phenyl ring. The phenyl ring is substituted with a chlorine atom and a fluorine atom .Physical and Chemical Properties Analysis
This compound is a solid and should be stored in a dark place, under an inert atmosphere, at 2-8°C .Scientific Research Applications
Antitumor Applications
Studies have shown that sulfonamide compounds, including those structurally related to 4-amino-N-(3-chloro-4-fluorophenyl)-2-methoxybenzene-1-sulfonamide, exhibit potent antitumor activity. Compounds from sulfonamide-focused libraries have been evaluated in cell-based antitumor screens, with some showing promise as cell cycle inhibitors and advancing to clinical trials due to their ability to disrupt tubulin polymerization and decrease the S phase fraction in cancer cell lines (Owa et al., 2002). These findings illuminate the essential pharmacophore structure and drug-sensitive cellular pathways for antitumor sulfonamides.
Enzyme Inhibition
Halogenated sulfonamides, including those similar in structure to this compound, have been synthesized and investigated as inhibitors of carbonic anhydrase (CA) IX, a tumor-associated enzyme. Some of these compounds showed potent inhibitory action (inhibition constants in the range of 12-40 nM) against CA IX, suggesting their potential as antitumor agents (Ilies et al., 2003).
Molecular Interactions and Mechanisms
Research into sulfonamide drugs binding to the colchicine site of tubulin has revealed insights into their mechanism of action. These studies have demonstrated that sulfonamide compounds can inhibit tubulin polymerization, a key process in cell division, by binding to the colchicine site of tubulin in a reversible manner. This interaction suggests a potential mechanism for their antitumor activity, highlighting the influence of specific substituent positions on drug-tubulin binding thermodynamics (Banerjee et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-amino-N-(3-chloro-4-fluorophenyl)-2-methoxybenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN2O3S/c1-20-12-6-8(16)2-5-13(12)21(18,19)17-9-3-4-11(15)10(14)7-9/h2-7,17H,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJBBKPFTZBDCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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